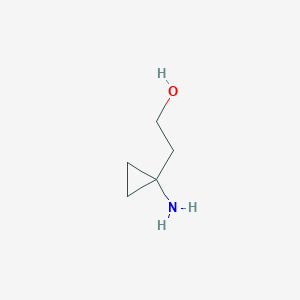

2-(1-Aminocyclopropyl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

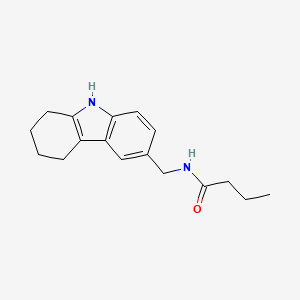

2-(1-Aminocyclopropyl)ethanol is a compound that falls within the category of 1,2-amino alcohols, which are characterized by the presence of both an amino group and a hydroxyl group in their molecular structure. These compounds are of significant interest in organic chemistry due to their utility as building blocks in the synthesis of various pharmaceuticals, agrochemicals, and natural products.

Synthesis Analysis

The synthesis of related 1,2-amino alcohols has been explored through various methods. One approach involves the use of a Cr/photoredox dual catalytic system to generate α-amino carbanion equivalents from α-silyl amines, which then act as nucleophiles to add to carbonyl compounds, primarily aldehydes . Another method employs FeCl3/SiO2 nanoparticles to catalyze a one-pot three-component condensation reaction, which is a green and efficient synthesis route for the production of 2-aminocyclohex-1-ene-1-carboxylic esters . Additionally, asymmetric synthesis of 1,2-diaryl-2-amino ethanols has been achieved through diastereoselective electrophilic amination and subsequent non-racemizing 1,2-addition steps .

Molecular Structure Analysis

The molecular structure of 2-(1-Aminocyclopropyl)ethanol would include a cyclopropyl group attached to an ethanol backbone with an amino group substitution. The presence of both an amino and a hydroxyl group in close proximity within the molecule allows for the potential formation of intramolecular hydrogen bonds, which can significantly influence the molecule's three-dimensional conformation and reactivity.

Chemical Reactions Analysis

1,2-Amino alcohols can participate in a variety of chemical reactions. The amino group can act as a nucleophile, while the hydroxyl group can be involved in reactions typical of alcohols, such as esterification or etherification. The synthesis of a fluorinated analog of 1-aminocyclopropane carboxylic acid demonstrates the versatility of reactions that can be performed on cyclopropyl-containing amino alcohols, including cyclopropanation, Curtius rearrangement, and oxidative cleavage .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(1-Aminocyclopropyl)ethanol would be influenced by its functional groups and molecular structure. The presence of an amino group could lead to the formation of intermolecular and intramolecular hydrogen bonds, affecting properties such as boiling point, solubility, and melting point. Chirality also plays a significant role in the physical properties of such compounds, as evidenced by the study of jet-cooled complexes of related amino alcohols, where chiral discrimination was observed in both electronic and vibrational spectra .

Wissenschaftliche Forschungsanwendungen

Ethylene Production and Plant Physiology

Research has demonstrated the interaction of compounds similar to 2-(1-Aminocyclopropyl)ethanol with the ethylene production process in plants. Ethylene is a critical plant hormone involved in various developmental processes, including fruit ripening and response to stress. One study investigated the interference and specificity of 1-Aminocyclopropane-1-carboxylic Acid (ACC), a precursor to ethylene, highlighting the potential for certain materials to interfere with ethylene assay procedures, which are crucial for studying plant physiology and responses to environmental factors Nieder, Yip, & Yang, 1986.

Ethanol and Flower Senescence

The influence of ethanol on ethylene biosynthesis has been studied, particularly in the context of flower senescence. Ethanol can inhibit climacteric ethylene biosynthesis and decrease the respiration rate in cut carnation flowers, thereby delaying senescence. This research provides insights into the potential applications of ethanol in extending the vase life of cut flowers, with implications for the floral industry and post-harvest plant biology Heins & Blakely, 1980.

Chemical Synthesis and Analysis

Another area of research focuses on the synthesis and analysis of compounds structurally related to 2-(1-Aminocyclopropyl)ethanol. For example, the synthesis of novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid has been documented, along with their structural analysis through X-ray crystallography. Such studies are foundational in the development of new chemical entities with potential applications in various fields, including pharmaceuticals and agrochemicals Cetina et al., 2004.

Chiral Intermediates in Drug Synthesis

The synthesis of chiral intermediates for pharmaceutical applications is a significant area of research. For instance, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a chiral intermediate for the synthesis of Ticagrelor, has been developed using an enzymatic process. This research highlights the importance of chiral intermediates in the synthesis of enantiopure pharmaceuticals and showcases the potential for biocatalysis in industrial applications Guo et al., 2017.

Safety and Hazards

While specific safety and hazard information for 2-(1-Aminocyclopropyl)ethanol is not available, ethanol, a related compound, is known to be highly flammable and can cause serious eye irritation. It may also cause damage to organs . Ethanol vapors can catch fire when exposed to an ignition source, and it has a smokeless blue flame that is not always visible in normal light .

Eigenschaften

IUPAC Name |

2-(1-aminocyclopropyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-5(1-2-5)3-4-7/h7H,1-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSYESXYBFSNEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CCO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Aminocyclopropyl)ethanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Thiophen-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2529565.png)

![6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime](/img/structure/B2529566.png)

![N-[[[oxo(thiophen-2-yl)methyl]hydrazo]-sulfanylidenemethyl]benzamide](/img/structure/B2529572.png)

![2-[(2,4-Difluorophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2529573.png)

![4-[3-(2,5-Dimethylpyrrol-1-yl)phenyl]sulfonylmorpholine](/img/structure/B2529585.png)

![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B2529586.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile](/img/structure/B2529587.png)